7-Amino-2-cyclopropylquinoline-4-carboxylic Acid
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Overview
Description
7-Amino-2-cyclopropylquinoline-4-carboxylic Acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-cyclopropylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol to form an intermediate, which is then reacted with substituted amines to yield the desired product . The reaction conditions often include refluxing in ethanol and subsequent purification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-cyclopropylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
7-amino-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2,14H2,(H,16,17) |
InChI Key |
LOOWQUROFGBMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)N)C(=C2)C(=O)O |
Origin of Product |
United States |
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